Bromine-77
Description
Properties
CAS No. |
15765-39-6 |
|---|---|
Molecular Formula |
BrH |
Molecular Weight |
77.9294 g/mol |
IUPAC Name |
bromane |
InChI |
InChI=1S/BrH/h1H/i1-3 |
InChI Key |
CPELXLSAUQHCOX-OIOBTWANSA-N |
SMILES |
Br |
Isomeric SMILES |
[77BrH] |
Canonical SMILES |
Br |
Synonyms |
77Br radioisotope Br-77 radioisotope Bromine-77 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromine-77 vs. Other Bromine Isotopes
Key Findings :
- This compound’s longer half-life enables prolonged therapeutic effects, while Bromine-76 is optimal for PET imaging due to its β⁺ emission .
- The stability of C–Br bonds in ⁷⁷Br-labeled compounds reduces dehalogenation risks compared to iodine isotopes .
This compound vs. Iodine-Based Radiopharmaceuticals
Key Findings :
- This compound avoids thyroid toxicity, a critical issue with iodine-based agents .
- Auger electrons from ⁷⁷Br induce lethal DNA damage when localized near the nucleus, outperforming iodine-125 in cytotoxicity .
Comparison of this compound-Labeled Estrogens
Studies comparing steroidal (e.g., [⁷⁷Br]BrVME2) and non-steroidal (e.g., [⁷⁷Br]Br-BHPE) estrogens reveal distinct biodistribution profiles:
Key Findings :
- [⁷⁷Br]BrVME2 achieves the highest uterine uptake but exhibits significant non-specific binding, limiting its therapeutic index .
- [⁷⁷Br]Br-BHPE (triphenylethylene) shows better retention in ER+ tissues over time, with lower off-target accumulation .
- Ether-protected derivatives (e.g., [⁷⁷Br]BrVE2-ME) reduce plasma clearance but increase lipid deposition, complicating imaging .
This compound in PARP-1-Targeted Therapy
This compound-labeled PARP inhibitors (e.g., [⁷⁷Br]Br-WC-DZ) demonstrate superior efficacy in prostate cancer models compared to iodine-211 (²¹¹At) or fluorine-18 (¹⁸F) analogs:
Preparation Methods
Early Cyclotron Approaches
The initial production of relied on proton irradiation of bromide salts. In the 1970s–1980s, the p,3n nuclear reaction on was employed to generate , which decayed to with a 1.2-hour half-life. Targets consisted of nearly saturated sodium bromide () or lithium bromide () solutions housed in copper or titanium chambers. A helium gas flow system extracted from the target, which was then trapped in a nitrogen-cooled system for decay.
Key parameters :
-
Proton energy : 40 MeV
-
Target materials : or
-
Yields : Ranged from 40–1,180 µCi per production run, limited by target corrosion.
Corrosion of copper targets posed significant challenges, leading to premature retirement of early systems. Titanium targets exhibited better durability but still faced yield inconsistencies.
Advanced Cyclotron Targets: Cobalt Selenide Alloys
Recent breakthroughs involve isotopically enriched cobalt selenide () targets, which mitigate thermal and dosimetric limitations. Proton irradiation of at 13 MeV generates via the reaction. A vertical dry distillation assembly isolates radiobromine through thermal chromatography at 1,050°C, achieving 76 ± 11% isolation yields in aqueous solution.
Production Metrics :
This method increased production capacity by threefold compared to earlier techniques, enabling clinical-scale yields.
Enzymatic Radiolabeling with this compound
Bromoperoxidase enzymes from red algae (Bonnemaisonia hamifera, Penicillus capitatus) catalyze incorporation into proteins at neutral pH. This method labels biomolecules like human serum albumin and fibrinogen without compromising biological activity.
Optimized Reaction Conditions :
-
Enzyme concentration : 0.1–0.5 mg/mL
-
Hydrogen peroxide : 0.1–1.0 mM
-
pH : 7.0–7.5
The enzymatic approach avoids harsh chemical conditions, preserving protein integrity. However, it requires pre-produced , limiting standalone utility.
Comparative Analysis of Production Methods
Table 1: Method Comparison
| Method | Yield | Purity | Scalability | Applications |
|---|---|---|---|---|
| 40–1,180 µCi | Moderate | Low | Early imaging studies | |
| 17 MBq·μA·h | High | High | Clinical therapeutics | |
| Enzymatic | N/A (dependent on supply) | High | Moderate | Protein labeling |
Cyclotron methods using outperform traditional approaches in yield and scalability, supporting GBq-scale production for therapies like Auger electron radiotherapeutics. Enzymatic labeling remains niche but critical for bioactive molecule studies .
Q & A
Q. How is Bromine-77 synthesized and purified for use in radiopharmaceutical studies?
this compound is typically produced via nuclear reactions such as the p,3n reaction on krypton-77 or alpha bombardment of arsenic-75 (As-75 + α → Br-77 + 2n), followed by decay of co-produced isotopes like Br-75. Purification involves allowing Br-76 (half-life ~16 hours) to decay sufficiently to minimize interference, followed by chromatographic separation to isolate Br-77 (half-life ~56 hours) . Carrier-free Br-77 is essential for high specific activity in radiopharmaceutical labeling, as demonstrated in studies synthesizing brominated estrogens and monoclonal antibodies .
Q. What experimental design considerations are critical for assessing tissue-specific uptake of Br-77-labeled compounds?
Key considerations include:
- Time-course analysis : Measure uptake at multiple time points (e.g., 2, 6, 16 hours) to capture dynamic distribution and clearance patterns .
- Competitive inhibition assays : Co-administer unlabeled ligands (e.g., DES, a competitive estrogen receptor antagonist) to distinguish receptor-mediated uptake from non-specific binding .
- Tissue sampling protocols : Prioritize estrogen receptor (ER)-rich tissues (e.g., uterus, ovary) and control tissues (e.g., liver, fat) to quantify specificity. Note that intestinal concentrations may not reflect true excretion due to fecal elimination bias .
Q. How do structural modifications (e.g., 11β-methoxy groups) influence the pharmacokinetics of Br-77-labeled estrogens?
Adding 11β-methoxy groups to brominated estrogens increases lipophilicity, altering tissue distribution. For example, [77Br]BrVME2 (11β-methoxy derivative) shows higher adrenal and fat uptake but reduced uterine specificity compared to [77Br]BrVE2. This structural change may enhance non-specific binding while prolonging retention in ER-poor tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in target-vs.-non-target tissue uptake across different Br-77-labeled compounds?
Contradictions arise from variations in ligand-receptor binding kinetics and serum protein interactions . For instance:
- Steroidal vs. non-steroidal ligands : [77Br]Br-BHPE (triphenylethylene estrogen) retains higher uterine concentrations at later time points than [77Br]BrVE2 (steroidal), despite lower initial uptake, due to slower dissociation from ERs .
- Statistical rigor : Apply ANOVA to compare multi-group tissue concentrations and paired t-tests for DES-inhibition effects. Report confidence intervals to quantify uncertainty in uptake ratios (e.g., uterus-to-blood) .
Q. What methodologies optimize Br-77-based imaging for ER-positive cancers while minimizing off-target radiation exposure?
- Collimator design : Use high-resolution collimators tailored to Br-77’s 240 keV γ-emission. Standard all-purpose collimators yield poor spatial resolution, necessitating custom designs to improve signal-to-noise ratios .
- Dosimetry modeling : Calculate absorbed doses to critical organs (e.g., pituitary gland) using Monte Carlo simulations, as BrVME2 exhibits high pituitary uptake, posing risks in systemic therapies .
Q. How do bromination site and stereochemistry affect the biological activity of Br-77-labeled estrogens?
- E/Z isomerism : Bromovinyl estrogens with E-configuration at C20-C2 (J = 14.4 Hz coupling constant) show higher ER affinity than Z-isomers. Retention of E-stereochemistry during bromination-dealkylation reactions is confirmed via H-NMR .
- Bromine positioning : 17α-bromovinyl derivatives (e.g., [77Br]BrVE2) achieve higher target-to-background ratios than 16α-bromoestradiol analogs, which exhibit faster hepatic clearance .
Methodological Guidance for Data Interpretation
Q. How should researchers address non-specific binding artifacts in Br-77 biodistribution studies?
- Baseline correction : Subtract radioactivity in DES-coadministered groups from total uptake to isolate receptor-specific binding .
- Protein binding assays : Measure serum protein interactions (e.g., albumin) using equilibrium dialysis, as lipophilic compounds like [77Br]BrVME2 may bind non-specifically to plasma proteins, skewing tissue distribution .
Q. What statistical frameworks are appropriate for analyzing time-dependent Br-77 tissue concentration data?
- Mixed-effects models : Account for inter-subject variability in longitudinal biodistribution datasets.
- Survival analysis : Model tissue clearance rates using Kaplan-Meier curves for radioactivity decay .
Tables for Key Findings
| Br-77 Compound | Target Tissue Uptake (ID/g) | Non-Specific Binding | Key Reference |
|---|---|---|---|
| [77Br]BrVE2 | Uterus: 12.3 (6h) | Low (+DES inhibition) | |
| [77Br]BrVME2 (11β-methoxy) | Pituitary: 15.1 (6h) | High (non-DES inhibited) | |
| [77Br]Br-BHPE | Uterus: 9.8 (16h) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
